molecular formula C14H11N3OS B14650143 6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 54359-58-9

6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14650143
CAS No.: 54359-58-9
M. Wt: 269.32 g/mol
InChI Key: IGHBTGWLBPCQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a thiadiazole ring with a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2-aminobenzothiazole with cyclohexa-2,4-dienone under specific conditions. The reaction is often carried out in the presence of a catalyst such as copper acetate and an oxidizing agent like p-benzoquinone . The reaction conditions include maintaining an air atmosphere and using solvents like ethanol or DMSO at controlled temperatures below 38°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiadiazole ring and the cyclohexadienone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfone derivatives, cyclohexanol derivatives, and substituted thiadiazole compounds.

Scientific Research Applications

6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Shares the aminophenyl group but lacks the cyclohexadienone moiety.

    Cyclohexa-2,4-dienone: Contains the cyclohexadienone structure but lacks the thiadiazole ring.

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

Uniqueness

6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a thiadiazole ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

54359-58-9

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

2-[5-(2-aminophenyl)-1,3,4-thiadiazol-2-yl]phenol

InChI

InChI=1S/C14H11N3OS/c15-11-7-3-1-5-9(11)13-16-17-14(19-13)10-6-2-4-8-12(10)18/h1-8,18H,15H2

InChI Key

IGHBTGWLBPCQAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)C3=CC=CC=C3O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.